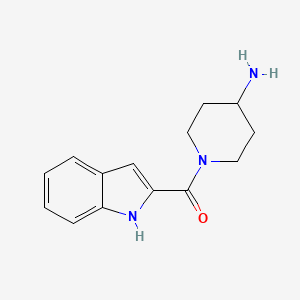

(4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-11-5-7-17(8-6-11)14(18)13-9-10-3-1-2-4-12(10)16-13/h1-4,9,11,16H,5-8,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJCEXVWFHABPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone typically involves the reaction of 4-aminopiperidine with 1H-indole-2-carboxylic acid. The reaction conditions usually require the use of coupling agents such as carbodiimides (e.g., DCC, EDC) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the desired scale, cost efficiency, and safety considerations. The use of automated systems for monitoring and controlling reaction parameters (e.g., temperature, pressure, and pH) is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can lead to the formation of reduced analogs.

Substitution: : Nucleophilic substitution reactions can occur at the amine or carbonyl groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) compounds.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: : Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: : Formation of oxo derivatives.

Reduction: : Formation of reduced analogs.

Substitution: : Formation of substituted derivatives at the amine or carbonyl positions.

Scientific Research Applications

(4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone:

Chemistry: : Used as a building block for the synthesis of more complex molecules.

Biology: : Investigated for its biological activities, including antimicrobial and anticancer properties.

Medicine: : Potential therapeutic applications in the treatment of various diseases.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The indole-2-yl methanone core is shared among analogs, but substitutions on the amine-containing heterocycle (piperidine, piperazine, or pyridoindole) and additional functional groups critically influence target selectivity, potency, and pharmacokinetics.

Table 1: Key Structural Analogs and Their Properties

Structure-Activity Relationships (SAR)

- Piperidine vs. Piperazine: Piperazine analogs (e.g., compound 122) show enhanced anti-inflammatory activity, likely due to improved hydrogen bonding with COX-2 . In contrast, 4-aminopiperidine in the target compound allows for secondary derivatization, enabling antimicrobial activity .

- Fluorine Substitution : The 4,4-difluoropiperidine in compound 36 increases metabolic stability, contributing to its excellent PK profile and efficacy in obesity models .

Biological Activity

The compound (4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various therapeutic contexts. This article provides a detailed overview of its biological activity, including structure-activity relationships, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural components, which include an indole moiety and a piperidine ring. This structural combination is significant for its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to modulate enzyme activities and receptor interactions. It may act as an inhibitor of specific protein kinases and other enzymes, leading to various physiological effects. The precise mechanism often involves:

- Binding to Enzymes : The compound can bind to enzymes or receptors, altering their activity.

- Inhibition of Protein Interactions : It has shown potential in inhibiting protein-protein interactions, which is crucial in cancer therapies.

Biological Activity Data

Recent studies have reported various biological activities associated with this compound. Below are key findings from the literature:

| Activity | IC50 Value | Cell Line/Target | Reference |

|---|---|---|---|

| Inhibition of MLL Interaction | 31 nM | MLL leukemia cells | |

| GSK-3β Inhibition | 360 nM | GSK-3β enzyme | |

| Antimicrobial Activity | Not specified | Various bacterial strains |

Study on MLL Leukemia Inhibition

A significant study highlighted the compound's role as a menin–MLL inhibitor. It demonstrated an IC50 value of 31 nM against MLL leukemia cell lines, suggesting strong potential for therapeutic applications in hematological malignancies. The study emphasized the importance of optimizing drug-like properties for improved efficacy and selectivity in vivo .

GSK-3β Inhibition Research

Another investigation focused on the compound's inhibitory effects on GSK-3β, a critical enzyme involved in various cellular processes, including cell proliferation and survival. The most potent derivatives exhibited IC50 values around 360 nM, indicating a promising profile for further development in neurodegenerative diseases .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications on the indole ring and piperidine moiety can significantly affect the compound's biological activity. For instance:

- Substituents on Indole Ring : Variations in substituents led to changes in potency and selectivity against cancer cell lines.

- Piperidine Modifications : Altering the piperidine nitrogen substituents influenced metabolic stability and cellular permeability.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-aminopiperidin-1-yl)(1H-indol-2-yl)methanone?

- Methodological Answer : The compound can be synthesized via amide coupling between 1H-indole-2-carboxylic acid derivatives and 4-aminopiperidine. Key steps include:

- N-methylation : Use methyl iodide (MeI) and K₂CO₃ to methylate the indole nitrogen (85% yield) .

- Carboxylic acid activation : React with EDCl·HCl, HOBt, and DIPEA in dry DMF to form the active ester intermediate .

- Amide coupling : Combine with 4-aminopiperidine derivatives under reflux, followed by purification via column chromatography (CH₂Cl₂:MeOH, 9:1) .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., NH₂ protons at δ 10.98 ppm in D₂O exchangeable signals) .

- Mass spectrometry (MS) : ESI-MS for molecular ion verification (e.g., [M + Na]⁺ peaks) .

- X-ray crystallography : Use SHELX programs (SHELXS/SHELXL) for single-crystal structure determination, particularly for resolving stereochemistry and hydrogen-bonding networks .

Q. What are the common pharmacological targets associated with this compound?

- Methodological Answer :

- Anti-inflammatory activity : Assess via COX-2 inhibition assays and comparative studies with derivatives .

- Antifungal activity : Evaluate ergosterol biosynthesis inhibition in Candida species .

- Anti-obesity potential : Screen using histamine H3 receptor inverse agonism in diet-induced obese models .

Advanced Research Questions

Q. How can researchers address low yields during reductive amination steps in derivative synthesis?

- Methodological Answer :

- Optimize reaction conditions : Use NaCNBH₃ instead of NaBH₄ for improved selectivity in methanol at 0°C–60°C .

- Purification adjustments : Employ gradient elution in column chromatography (e.g., 12% MeOH in dichloromethane) to isolate polar byproducts .

- Catalyst screening : Test alternatives like PTSA in ethanol for enhanced efficiency .

Q. How to resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Target-specific assays : Conduct kinase inhibition profiling (e.g., MAPK) to clarify mechanism-of-action discrepancies .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to compare binding affinities with structural analogs (e.g., variations in indole substituents) .

- Dose-response studies : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, serum content) to minimize variability .

Q. What strategies improve the compound’s ADMET profile for therapeutic development?

- Methodological Answer :

- Log P optimization : Introduce hydrophilic groups (e.g., -OH, -SO₂NH₂) to reduce octanol-water partition coefficients below 5 .

- Solubility enhancement : Co-crystallize with cyclodextrins or use salt forms (e.g., hydrochloride) .

- Metabolic stability : Perform CYP450 inhibition assays and modify metabolically labile sites (e.g., piperidine ring substitutions) .

Q. How to validate crystallographic data for polymorphic forms of the compound?

- Methodological Answer :

- SHELX refinement : Refine high-resolution data using SHELXL with TWIN/BASF commands for twinned crystals .

- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., H-bonding, π-π stacking) across polymorphs .

- DSC/TGA : Characterize thermal stability to confirm phase purity .

Data Contradiction Analysis

Q. How to interpret conflicting results in antimicrobial activity assays?

- Methodological Answer :

- Strain-specific testing : Re-test against Gram-negative (Enterobacter aerogenes) and Gram-positive panels under identical MIC protocols .

- Check for efflux pump interference : Use efflux inhibitors (e.g., PAβN) to isolate resistance mechanisms .

- Synergistic studies : Combine with known antibiotics (e.g., fluconazole) to identify potentiation effects .

Experimental Design Considerations

Q. What controls are critical in in vivo efficacy studies for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.